9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Description

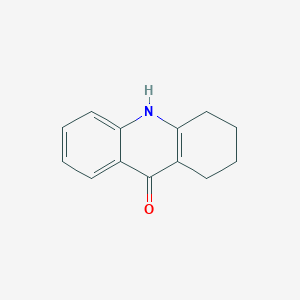

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,10-tetrahydro-1H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEXTAUZJWYDJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157142 | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56717-04-5, 13161-85-8 | |

| Record name | 1,2,3,4-Tetrahydro-9-acridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56717-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13161-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(2H)-Acridinone, 1,3,4,10-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-9-acridanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFR4CG6V1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Belonging to the acridine derivatives class, this molecule serves as a crucial scaffold for developing therapeutics targeting neurodegenerative diseases like Alzheimer's and for creating novel antimalarial agents.[1] This document details a robust synthetic methodology, rooted in established organic chemistry principles, and outlines a comprehensive, multi-technique approach for its structural elucidation and purity confirmation. The protocols and explanations herein are designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering both practical, step-by-step instructions and the underlying scientific rationale for key experimental choices.

Introduction and Significance

9(2H)-Acridinone, 1,3,4,10-tetrahydro- (CAS Registry Number: 13161-85-8) is a partially saturated tricyclic aromatic compound with the molecular formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol .[1] Its core structure, the tetrahydroacridinone (THA) scaffold, is a "privileged" substructure in drug discovery, known for its ability to interact with various biological targets.[1]

The primary pharmacological interest in this compound and its derivatives stems from their activity as acetylcholinesterase (AChE) inhibitors.[1] By inhibiting AChE, these molecules can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1] Furthermore, the acridine nucleus is known for its DNA intercalating properties, leading to applications as antimalarial and anticancer agents.[1][2] Beyond its therapeutic potential, the distinct spectral properties of the acridinone system make it a candidate for use in analytical chemistry as a fluorescent marker.[1]

This guide provides a validated framework for the reliable synthesis and rigorous characterization of this important molecular entity.

Synthesis Methodology: A Rational Approach

The synthesis of the tetrahydroacridinone core is most effectively achieved through a cyclocondensation reaction, a variation of the well-established Friedländer annulation.[3][4][5] This versatile and straightforward method involves the condensation of an o-aminoaryl carbonyl compound with a reactant containing an α-methylene ketone.[6][7]

For the synthesis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, the logical precursors are anthranilic acid (an o-aminoaryl carboxylic acid) and 1,3-cyclohexanedione (a cyclic ketone with reactive α-methylene groups). The reaction proceeds via an initial condensation followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final tricyclic product.

Overall Synthetic Workflow

The synthesis can be conceptualized as a one-pot, two-step process involving nucleophilic addition-elimination followed by electrophilic aromatic substitution (cyclization).

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful completion of each step is confirmed by the characterization of the final product.

Materials and Reagents:

-

Anthranilic Acid (99%)

-

1,3-Cyclohexanedione (97%)

-

Polyphosphoric Acid (PPA) or Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Ethanol (95%)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anthranilic acid (0.1 mol) and 1,3-cyclohexanedione (0.1 mol).

-

Acid Catalyst Addition (The "Why"): Add Polyphosphoric Acid (PPA, ~100 g) to the flask. PPA serves a dual purpose: it is a powerful dehydrating agent and a non-nucleophilic Brønsted acid catalyst. This is critical for promoting the intramolecular Friedel-Crafts-type acylation (cyclization) onto the aromatic ring while minimizing side reactions. An alternative, Eaton's reagent, can offer better solubility and milder conditions.

-

Cyclization Reaction: Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase. The disappearance of starting materials indicates completion.

-

Work-up and Neutralization: Allow the reaction mixture to cool to approximately 80 °C. Cautiously pour the hot, viscous mixture into a beaker containing 500 mL of ice-cold deionized water while stirring. This will precipitate the crude product and hydrolyze the PPA.

-

Isolation: Stir the resulting suspension for 30 minutes until a filterable solid forms. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove highly soluble organic impurities.

-

Purification (The "Trustworthiness"): The trustworthiness of the final compound's identity relies on its purity. Recrystallization is the most effective method here. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C.

Comprehensive Characterization

A multi-faceted analytical approach is mandatory to unambiguously confirm the structure and purity of the synthesized 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. Each technique provides orthogonal data, which, when combined, creates a self-validating characterization package.

Caption: Logical workflow for the characterization of the final product.

Characterization Data Summary

The following table summarizes the expected analytical data for 9(2H)-Acridinone, 1,3,4,10-tetrahydro-.

| Parameter | Technique | Expected Value / Observation | Source(s) |

| Molecular Formula | - | C₁₃H₁₃NO | [1] |

| Molecular Weight | - | 199.25 g/mol | [1] |

| Molecular Ion (M+) | Mass Spectrometry (EI) | m/z = 199 | [8] |

| ¹H NMR | NMR Spectroscopy | Signals expected in both aromatic (~7-8 ppm) and aliphatic (~1.5-3.0 ppm) regions. A broad singlet for the N-H proton. | Inferred from structure |

| ¹³C NMR | NMR Spectroscopy | Signals for carbonyl carbon (~170-180 ppm), aromatic carbons (~110-140 ppm), and aliphatic carbons (~20-40 ppm). | Inferred from structure |

| C=O Stretch | IR Spectroscopy | Strong absorption band around 1650-1690 cm⁻¹ | |

| N-H Stretch | IR Spectroscopy | Medium absorption band around 3200-3400 cm⁻¹ | |

| Melting Point | Melting Point Apparatus | Typically ranges from 150 °C to 160 °C, sharp range indicates high purity. | [1] |

| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid. | General knowledge |

Standard Operating Protocols for Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Integrate the signals to determine the relative number of protons. Key signals include multiplets for the aromatic protons and the aliphatic protons of the cyclohexanone ring.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum (e.g., using a broadband decoupled sequence). This will confirm the number of unique carbon environments, including the characteristic downfield shift of the carbonyl carbon.

-

Rationale: NMR provides the definitive connectivity map of the molecule, confirming the successful formation of the tricyclic ring system.

B. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). For this compound, the primary peak of interest will be at m/z = 199.[8]

-

Rationale: MS provides an exact mass, offering unequivocal confirmation of the compound's molecular formula and weight.

C. Infrared (IR) Spectroscopy

-

Sample Preparation: Use the sample as a neat solid with an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption peaks. Crucial peaks to confirm are the carbonyl (C=O) stretch of the acridinone and the N-H stretch from the secondary amine within the ring.

-

Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, validating that the desired chemical transformations have occurred.

Conclusion

This guide has outlined a robust and rational methodology for the synthesis of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-, a molecule of considerable importance in modern drug discovery. The featured synthesis, based on the Friedländer annulation, is efficient and utilizes common laboratory reagents. The subsequent characterization workflow, employing a suite of orthogonal analytical techniques, establishes a self-validating system to ensure the unequivocal identification and purity of the final compound. By explaining the causality behind experimental choices, this document provides researchers with the foundational knowledge required to confidently produce and validate this valuable chemical scaffold for further investigation and development.

References

- EvitaChem. (n.d.). 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469).

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroacridone. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

- Merck & Co. (n.d.).

- Wiley Online Library. (n.d.).

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectrum of compounds. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)

-

National Institute of Standards and Technology. (n.d.). 9(10H)-Acridinone. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Borsche‐Drechsel cyclization. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 9(2H)-acridinone, 1,3,4,10-tetrahydro-. Retrieved from [Link]

- Taylor & Francis Online. (2018). One Pot Three Component Synthesis of Substituted 3,4,6,7-Tetrahydro-3,3,6,6-Tetramethyl-9,10-Diphenylacridine-1,8(2H,5H,9H,10H)-Diones Catalyzed by Mesostrucrted In2O3-SiO2.

-

ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

- Thieme. (n.d.). Product Class 10: Acridin-9(10H)

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 1,2,3,4-Tetrahydro-9-acridanone. Retrieved from [Link]

- PubMed. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.

-

ResearchGate. (n.d.). Water Mediated Synthesis of Substituted Quinolines — A New Green Approach to the Friedlaender Annulation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9(10H)-Acridinone. NIST Chemistry WebBook. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1-Hydroxy-3-methoxy-10-methyl-9(10H)-acridinone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9(10H)-Acridinone. NIST Chemistry WebBook. Retrieved from [Link]

- YouTube. (2023).

Sources

- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,3,4,9,10-HEXAHYDROACRIDIN-9-ONE(13161-85-8) 1H NMR [m.chemicalbook.com]

Introduction: The Strategic Importance of Tetrahydroacridinones in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 1,3,4,10-Tetrahydro-9(2H)-acridinone

The heterocyclic scaffold of 1,3,4,10-tetrahydro-9(2H)-acridinone represents a cornerstone in medicinal chemistry, serving as a critical pharmacophore in the development of novel therapeutics. Derivatives of this core structure have garnered significant attention for their broad spectrum of biological activities, including potential applications in treating Alzheimer's disease, malaria, and various cancers.[1][2][3][4] The efficacy and safety profile of any drug candidate are inextricably linked to its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic window.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1,3,4,10-tetrahydro-9(2H)-acridinone. Moving beyond a simple data sheet, this document elucidates the causal relationships between the molecule's structure and its behavior in both in vitro and in vivo systems. We will explore experimental methodologies and computational predictions, offering a holistic view for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

Molecular Identity and Structural Attributes

A precise understanding of the molecule's fundamental identity is the foundation of all further characterization.

Systematic Nomenclature: The compound is systematically named 1,3,4,10-tetrahydro-9(2H)-acridinone according to IUPAC conventions.[1] Common synonyms include 1,2,3,4-Tetrahydro-9-acridanone and 1,2,3,4-Tetrahydro-9(10H)-acridone.[5][6]

Structural Representation: The molecule features a tricyclic system where two aromatic rings are fused to a partially saturated pyridine ring containing a ketone functional group.[1] This hybrid structure imparts a unique combination of rigidity and conformational flexibility.

Caption: Workflow for physicochemical characterization of a drug candidate.

Thermal and Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its identity and purity, while thermal properties are important for material handling and formulation.

Thermal Properties:

-

Melting Point: Typically ranges from 150 °C to 160 °C, depending on purity. [1]This is significantly lower than the parent acridone (>300 °C), reflecting how the disruption of the fully planar aromatic system by hydrogenation reduces crystal lattice energy. [7] Spectroscopic Data:

| Technique | Observation / Data | Significance |

| UV-Visible Spectroscopy | Exhibits characteristic UV-visible absorption spectra. [1]The parent acridone shows λmax at 380 nm and 399 nm. [7] | The extended chromophore allows for sensitive detection. Changes in this spectrum upon binding to biological targets (like DNA) can be used to study binding modes and affinities. |

| Infrared (IR) Spectroscopy | Expected peaks include a strong C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C-N stretches, and aromatic C-H stretches. | Confirms the presence of key functional groups essential for the molecule's identity and biological interactions (e.g., hydrogen bonding). |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR would show distinct signals for aromatic protons, aliphatic protons on the saturated ring, and the N-H proton. ¹³C NMR would confirm the number of unique carbon environments. | Provides definitive structural confirmation by mapping the connectivity of atoms within the molecule. |

| Mass Spectrometry (MS) | Key fragments observed at m/z: 199 (M⁺), 198, 184, 102. [8] | Confirms the molecular weight and provides fragmentation patterns that serve as a unique identifier for the compound in complex mixtures, such as biological samples. |

Structure-Property Relationships and Chemical Reactivity

The physicochemical properties of 1,3,4,10-tetrahydro-9(2H)-acridinone are a direct consequence of its unique structural features. Understanding these relationships is key to designing superior analogues.

Caption: Key structure-property-activity relationships of the core scaffold.

The secondary amine and the ketone's carbonyl group are key sites for chemical modification, allowing for the synthesis of diverse libraries of derivatives. [1]These derivatives can be designed to fine-tune the physicochemical properties—for example, adding polar groups to increase solubility or altering substituents on the aromatic rings to modulate lipophilicity and target specificity. The compound's role as an acetylcholinesterase inhibitor is a primary mechanism of action explored for Alzheimer's therapeutics. [1]

Conclusion

1,3,4,10-tetrahydro-9(2H)-acridinone is a molecule of significant pharmaceutical interest, defined by a balanced set of physicochemical properties. Its moderate lipophilicity, hydrogen bonding capability, and rigid, planar core make it an excellent starting point for the design of bioactive compounds. A thorough understanding and methodical evaluation of the properties detailed in this guide are essential for any research program aiming to translate the potential of this scaffold into clinically successful therapeutics. The strategic application of both computational predictions and empirical measurements will continue to accelerate the development of next-generation acridinone-based drugs.

References

- 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469), EvitaChem.

- 7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one, PubChem.

- Recent developments in the synthesis and biological activity of acridine/acridone analogues, RSC Advances.

- A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES, CORE.

- 9(10H)-ACRIDONE, ChemicalBook.

- 1,2,3,4-Tetrahydroacridone, PubChem.

- Product Class 10: Acridin-9(10H)

- SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)

- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and

- 9(2H)-acridinone, 1,3,4,10-tetrahydro-, Chemical-Suppliers.com.

- 1,2,3,4-Tetrahydro-9-acridanone 97%, Sigma-Aldrich.

- 1,2,3,4-Tetrahydro-9-acridanone 97%, Sigma-Aldrich.

- 1,4-Dimethoxy-9(10H)-acridinone Derivatives. Synthesis, DNA Binding Studies and Trypanocidal Activity, PubMed.

- Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities, Indian Journal of Pharmaceutical Sciences.

- 1,2,3,4-Tetrahydro-9(10H)-acridone, J-GLOBAL.

- 1,2,3,4-Tetrahydro-9-acridanone, P&S Chemicals.

- pKa D

- 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (Cas 13161-85-8), Parchem.

Sources

- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. ijpsonline.com [ijpsonline.com]

- 5. 1,2,3,4-Tetrahydro-9(10H)-acridone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. pschemicals.com [pschemicals.com]

- 7. 9(10H)-ACRIDONE | 578-95-0 [chemicalbook.com]

- 8. 1,2,3,4-Tetrahydroacridone | C13H13NO | CID 95996 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic analysis (NMR, IR, UV-Vis) of 9(2H)-Acridinone, 1,3,4,10-tetrahydro-"

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3,4,10-tetrahydro-9(2H)-acridinone

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural confirmation of a synthesized molecule is not merely a procedural step but the bedrock of all subsequent research. For heterocyclic scaffolds like 1,3,4,10-tetrahydro-9(2H)-acridinone, which serve as foundational skeletons for a range of pharmacologically active agents, this analytical rigor is paramount.[1] This guide provides a comprehensive, field-proven approach to the spectroscopic characterization of this specific acridinone derivative. We move beyond rote data reporting to delve into the causal logic behind our analytical choices, interpreting spectral data as a cohesive narrative that validates the target molecular architecture. Herein, we detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, not as isolated techniques, but as a synergistic toolkit for complete molecular elucidation.

The Molecular Blueprint: Structural Features of 1,3,4,10-tetrahydro-9(2H)-acridinone

Before delving into the spectroscopic data, a foundational understanding of the target structure is essential. 1,3,4,10-tetrahydro-9(2H)-acridinone is a rigid, polycyclic molecule featuring a unique fusion of distinct chemical environments. Our analytical goal is to find definitive spectroscopic evidence for each of these features.

The key structural components are:

-

Aromatic System: A disubstituted benzene ring.

-

Saturated Carbocyclic Ring: A partially saturated six-membered ring.

-

α,β-Unsaturated Amide (Lactam): A cyclic amide where the carbonyl is conjugated with a carbon-carbon double bond. This forms a conjugated enone-like system which is a critical chromophore.

-

Secondary Amine (NH): A protonated nitrogen atom integral to the heterocyclic core.

These features are illustrated in the structure below, with key positions numbered according to IUPAC convention for clarity in the subsequent NMR analysis.

Caption: Figure 1: Structure of 1,3,4,10-tetrahydro-9(2H)-acridinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Causality Behind Experimental Choices

The choice of deuterated solvent is critical. While CDCl₃ is a common choice, its ability to act as a hydrogen bond acceptor is weak. For a molecule with an N-H proton, a solvent like DMSO-d₆ is often superior. It forms stronger hydrogen bonds, which slows the rate of proton exchange and often results in a sharper, more easily identifiable N-H signal.[2] Furthermore, comparing spectra in different solvents can help confirm the assignment of labile protons. For this guide, we will predict the spectrum in a standard solvent like CDCl₃, while noting the expected behavior in DMSO-d₆.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Ensure complete dissolution.

-

Referencing: The solvent peak itself is typically used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3] Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Acquisition: Acquire the ¹H spectrum using a standard pulse program. A typical experiment on a 400 MHz spectrometer involves 16-32 scans.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of all proton environments. We anticipate four distinct regions of signals.

| Proton Assignment (Position) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH (10) | 8.0 - 10.0 (Broad) | Singlet (broad) | 1H | The N-H proton of the lactam is deshielded by the adjacent carbonyl and aromatic system. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[4] |

| Aromatic H (5, 6, 7, 8) | 7.0 - 8.0 | Multiplets | 4H | Protons on the benzene ring are in a deshielded environment due to the aromatic ring current. The specific splitting pattern (e.g., doublets, triplets) will depend on their coupling to adjacent aromatic protons.[5] |

| Aliphatic CH ₂ (1, 4) | 2.5 - 3.0 | Multiplets | 4H | These methylene protons are adjacent to sp² centers (the C4b-C10a double bond and the N10 atom). This proximity to electron-withdrawing groups results in a downfield shift compared to typical alkanes.[6] |

| Aliphatic CH ₂ (2, 3) | 1.8 - 2.4 | Multiplets | 4H | These methylene protons are further from the deshielding groups and are expected to appear at a more shielded (upfield) position, typical of saturated cycloalkane protons. |

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals every unique carbon environment in the molecule.

| Carbon Assignment (Position) | Predicted δ (ppm) | Rationale |

| C =O (9) | 170 - 180 | The carbonyl carbon of the conjugated lactam is highly deshielded and appears far downfield, a characteristic signature for this functional group.[4] |

| Aromatic/Olefinic C (4a, 4b, 5, 6, 7, 8, 8a, 9a, 10a) | 115 - 150 | This region contains all sp² hybridized carbons from the benzene ring and the enone system. Carbons bonded to nitrogen (C9a, C10a) and quaternary carbons (C4a, C4b, C8a) will have distinct shifts. |

| Aliphatic C H₂ (1, 4) | 30 - 40 | These sp³ carbons are adjacent to sp² centers, leading to a downfield shift relative to other aliphatic carbons. |

| Aliphatic C H₂ (2, 3) | 20 - 30 | These carbons are in a standard saturated aliphatic environment and are expected in the high-field region of the spectrum. |

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments.

Caption: Figure 2: Logical workflow for NMR spectral interpretation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. It serves as an excellent confirmation of the key bonds predicted by the molecular structure.

Causality Behind Experimental Choices

Modern IR analysis is most commonly performed using an Attenuated Total Reflectance (ATR) accessory. This is a field-proven choice because it requires minimal sample preparation (a small amount of solid is simply placed on the crystal) and provides high-quality, reproducible spectra without the need for preparing KBr pellets.

Experimental Protocol: ATR-IR Acquisition

-

Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

IR Spectral Analysis

The IR spectrum should display several strong, characteristic absorption bands that serve as definitive evidence for the key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200 - 3400 | Medium, Broad | Characteristic of a secondary amine/amide N-H bond involved in hydrogen bonding.[7][8] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibration of sp² C-H bonds in the aromatic ring.[7] |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Stretching vibrations of the sp³ C-H bonds in the saturated ring. |

| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong | This is a key diagnostic peak. The frequency is lower than a simple ketone (~1715 cm⁻¹) due to conjugation with the double bond and the resonance contribution from the nitrogen atom.[7][9][10] |

| C=C Stretch | 1600 - 1640 | Medium | Stretching of the carbon-carbon double bond within the conjugated system. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable | Skeletal vibrations of the aromatic ring, often appearing as a pair of sharp peaks.[7] |

Table 3: Key Diagnostic IR Absorption Bands.

UV-Visible (UV-Vis) Spectroscopy: Mapping the Conjugated π-System

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. It is particularly sensitive to the presence and extent of conjugated π-systems, which act as chromophores.

Causality Behind Experimental Choices

The choice of solvent is crucial as it can influence the position of absorption maxima (solvatochromism). A polar solvent like ethanol or methanol is a standard choice as it can interact with the molecule's ground and excited states. It's important to use a UV-grade solvent that is transparent in the wavelength range of interest (typically >220 nm).

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol) of a precisely known concentration (typically in the 10⁻⁵ to 10⁻⁴ M range).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to zero the instrument.

-

Sample Measurement: Replace the solvent with the sample solution and acquire the absorption spectrum, typically from 200 to 500 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

UV-Vis Spectral Analysis

The chromophore in 1,3,4,10-tetrahydro-9(2H)-acridinone is the extended conjugated system encompassing the benzene ring fused to the enone-amide moiety. This extensive conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]

-

π → π* Transitions: We expect to see strong, high-intensity absorption bands corresponding to π → π* electronic transitions. For extended aromatic systems like acridones, these typically appear at multiple wavelengths, with prominent peaks often observed in the 250-400 nm range.[13][14][15] The increased conjugation compared to a simple enone or benzene ring results in a bathochromic (red) shift to longer wavelengths.[16][17]

-

n → π* Transitions: A weaker absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons may also be present at a longer wavelength, but it is often obscured by the much more intense π → π* bands.[13]

| Electronic Transition | Expected λₘₐₓ (nm) | Relative Intensity (ε) |

| π → π | ~250 - 280 | High |

| π → π | ~350 - 400 | High |

| n → π* | > 400 | Low (May be obscured) |

Table 4: Predicted UV-Vis Absorption Maxima.

Caption: Figure 3: Relationship between conjugation and UV-Vis absorption.[11][12][17]

Conclusion: A Synergistic and Self-Validating Analysis

The structural elucidation of 1,3,4,10-tetrahydro-9(2H)-acridinone is a clear demonstration of the power of a multi-technique spectroscopic approach.

-

NMR provides the definitive atomic framework, mapping out the proton and carbon skeletons and their connectivity.

-

IR rapidly confirms the presence of the critical N-H and conjugated C=O functional groups, validating the core lactam structure.

-

UV-Vis characterizes the electronic nature of the molecule, confirming the extended π-conjugation responsible for its light-absorbing properties.

Each technique provides a piece of the puzzle, and together, they form a cohesive and self-validating dataset that allows researchers and drug development professionals to proceed with confidence in the identity and integrity of their material. This rigorous analytical foundation is indispensable for the advancement of chemical and pharmaceutical sciences.

References

- Ultraviolet spectra of enes and enones. (2021). YouTube.

- Interpreting Ultraviolet Spectra: The Effect of Conjugation. (n.d.). Organic Chemistry Class Notes.

- Carbonyl - compounds - IR - spectroscopy. (n.d.). Source not specified.

- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts.

- Infrared Spectrometry. (n.d.). MSU chemistry.

- 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation. (2023). Organic Chemistry | OpenStax.

- 9(2H)-Acridinone, 1,3,4,10-tetrahydro-. (n.d.). EvitaChem.

- 1H and 13C NMR spectroscopy of 9-acridinones. (2025). ResearchGate.

- Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE.

- Acridone. (n.d.). PhotochemCAD.

- UV-Vis Spectroscopy and Conjugated Systems. (2019). YouTube.

- Ultraviolet Region - Molecular Structure And Absorption Spectra. (n.d.). Jack Westin.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Source not specified.

- Chemical shifts. (n.d.). UCL.

- Proton NMR Table. (n.d.). MSU chemistry.

- 9(10H)-Acridone. (n.d.). NIST WebBook.

Sources

- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 11. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. PhotochemCAD | Acridone [photochemcad.com]

- 15. 9(10H)-Acridinone [webbook.nist.gov]

- 16. fiveable.me [fiveable.me]

- 17. jackwestin.com [jackwestin.com]

An In-depth Technical Guide to the Crystal Structure of 1,3,4,10-tetrahydro-9(2H)-Acridinone: A Keystone for Advanced Drug Development

This guide provides a comprehensive technical overview of the crystal structure of 1,3,4,10-tetrahydro-9(2H)-acridinone, a heterocyclic compound of significant interest in medicinal chemistry. The structural insights presented herein are pivotal for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics targeting a range of diseases, including neurodegenerative disorders and infectious diseases.

Introduction: The Significance of 1,3,4,10-tetrahydro-9(2H)-Acridinone

1,3,4,10-tetrahydro-9(2H)-acridinone, with the chemical formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol , belongs to the acridone family of compounds.[1][2] Acridone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The partially saturated tetrahydro- derivative, the focus of this guide, has garnered particular attention for its potential as an acetylcholinesterase (AChE) inhibitor, a key target in the therapeutic management of Alzheimer's disease.[1]

Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to elucidating its physicochemical properties and biological activity. The crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs, which collectively govern solubility, stability, and bioavailability. For drug development professionals, this knowledge is paramount for structure-based drug design and lead optimization.

While a definitive, publicly available single-crystal X-ray diffraction study for 1,3,4,10-tetrahydro-9(2H)-acridinone (CAS 13161-85-8) is not readily found in crystallographic databases as of the latest search, this guide will provide a comprehensive framework for its determination and analysis. This includes a detailed synthesis protocol, proposed crystallization strategies, a standard X-ray crystallographic workflow, and complementary computational analysis.

Synthesis and Crystallization

The synthesis of 1,3,4,10-tetrahydro-9(2H)-acridinone can be achieved through several established routes, with the Ullmann condensation being a common and effective method for creating the acridone scaffold.[3][6]

Proposed Synthesis Protocol

A plausible and efficient synthesis route involves the cyclization of N-phenylanthranilic acid derivatives. A general procedure is outlined below:

Step 1: Synthesis of N-phenylanthranilic acid

A mixture of an appropriate aniline derivative and o-chlorobenzoic acid is heated in the presence of a copper catalyst and a base, such as potassium carbonate.[7]

Step 2: Cyclization to form the acridone core

The resulting N-phenylanthranilic acid is then cyclized using a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), under heating to yield the acridone derivative.[4][7]

Step 3: Hydrogenation of the acridone

To obtain the tetrahydro- derivative, the acridone product from Step 2 is subjected to catalytic hydrogenation. This is typically carried out using a palladium or platinum catalyst under a hydrogen atmosphere.[1]

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: Proposed synthetic workflow for 1,3,4,10-tetrahydro-9(2H)-acridinone.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. For acridone derivatives, several crystallization techniques can be employed. The choice of solvent is crucial, and a screening of various solvents with different polarities is recommended.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol/dichloromethane) is allowed to evaporate slowly at room temperature or in a controlled environment.[8]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Crystal Structure Determination and Analysis

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Experimental Protocol for X-ray Crystallography

A detailed, step-by-step methodology for the crystallographic analysis of a suitable single crystal of 1,3,4,10-tetrahydro-9(2H)-acridinone is as follows:

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares procedures.

The following diagram illustrates the experimental workflow for crystal structure determination:

Caption: Experimental workflow for single-crystal X-ray diffraction.

Anticipated Crystallographic Data and Molecular Geometry

Based on the crystal structures of related acridone and tetrahydroacridine derivatives, we can anticipate some key structural features.[9][10]

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths | C=O: ~1.23 Å, C-N: ~1.38 Å |

| Key Bond Angles | Angles around sp² carbons: ~120°, Angles in the tetrahydro ring: ~109.5° |

| Dihedral Angles | The acridone core is expected to be nearly planar. |

The molecular geometry of 1,3,4,10-tetrahydro-9(2H)-acridinone will feature a tricyclic system with a central, partially saturated heterocyclic ring. The planarity of the acridone moiety is a key feature that facilitates π-π stacking interactions in the crystal lattice.[3]

Computational Analysis: A Complementary Approach

In the absence of experimental crystal data, or to further enrich experimental findings, computational chemistry techniques such as Density Functional Theory (DFT) are invaluable.[11]

DFT Calculations

DFT calculations can be employed to:

-

Optimize the molecular geometry: To predict the most stable conformation of the molecule.

-

Calculate electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.[12]

-

Simulate vibrational spectra (IR and Raman): To aid in the characterization of the synthesized compound.

-

Predict intermolecular interactions: To understand the forces driving crystal packing.

These calculations are typically performed using software packages like Gaussian, with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[6]

Structure-Activity Relationship and Drug Development Implications

The structural features of 1,3,4,10-tetrahydro-9(2H)-acridinone are directly linked to its biological activity. The planar acridone system is known to intercalate with DNA, a mechanism relevant to its anticancer properties.[5] For its role as an AChE inhibitor, the tetrahydroacridine core is a crucial pharmacophore.

The crystal structure can reveal key details for drug design:

-

Identification of hydrogen bond donors and acceptors: Essential for designing molecules with improved binding affinity to target proteins.

-

Understanding of lipophilic and hydrophilic regions: Important for optimizing pharmacokinetic properties.

-

Conformational analysis: Provides insights into the bioactive conformation of the molecule.

Structure-activity relationship (SAR) studies on related tetrahydroacridine derivatives have shown that substitutions on the acridine ring can significantly modulate their inhibitory potency and selectivity.[13][14][15][16][17]

Conclusion

While the definitive crystal structure of 1,3,4,10-tetrahydro-9(2H)-acridinone awaits experimental elucidation, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The integration of experimental X-ray crystallography with computational DFT studies will offer a comprehensive understanding of this important molecule. The detailed structural knowledge will undoubtedly accelerate the rational design of novel and more effective therapeutic agents based on the tetrahydroacridinone scaffold, with significant implications for the treatment of Alzheimer's disease and other challenging medical conditions.

References

-

Structural, electronic, and NLO properties of two acridone alkaloîds: DFT and TD-DFT studies. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structural data of acridone derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A systematic computational study of acridine derivatives through conceptual density functional theory. (n.d.). Bejoy Narayan Mahavidyalaya. Retrieved January 12, 2026, from [Link]

-

Chemistry of Acridone and its analogues: A review. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

-

Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

A systematic computational study of acridine derivatives through conceptual density functional theory. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Exploring the molecular landscape of multicomponent crystals formed by naproxen drug and acridines. (2022). CrystEngComm. Retrieved January 12, 2026, from [Link]

-

Novel acridone derivatives performed using DFT, including design, synthesis, characterization and anti-oxidant and anti-mitotic activity screening. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Green Synthesis of 9-Acridone Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 12, 2026, from [Link]

-

Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. (2024). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Interaction of 9-Acridinyl Amino Acid Derivatives with Pristine and Functionalized SWCNT: An ONIOM Study. (2020). Physical Chemistry Research. Retrieved January 12, 2026, from [Link]

-

Structure-activity relationship of novel acridone derivatives as antiproliferative agents. (2021). Bioorganic & Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis and crystal structure of 1,2,3,4-tetrahydro-9-aminoacridine tetrachlorozincate(II) monohydrate. (2010). Cherry. Retrieved January 12, 2026, from [Link]

-

Product Class 10: Acridin-9(10H)-ones and Related Systems. (n.d.). Science of Synthesis. Retrieved January 12, 2026, from [Link]

-

Acridone. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. (2010). Acta Poloniae Pharmaceutica. Retrieved January 12, 2026, from [Link]

-

Synthesis and characterization of some acridone derivatives. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors. (2011). Archiv der Pharmazie. Retrieved January 12, 2026, from [Link]

-

Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. (2005). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

-

Synthesis and crystal structure of 1,2,3,4-tetrahydro-9-aminoacridine tetrachlorozincate(II) monohydrate. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024). Bioorganic & Medicinal Chemistry Letters. Retrieved January 12, 2026, from [Link]

-

Fe2_180k, CCDC 2332895: Experimental Crystal Structure Determination. (2024). PUBDB. Retrieved January 12, 2026, from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 12, 2026, from [Link]

-

1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?). (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

9-Amino-1,2,3,4-tetrahydroacridine hydrate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Search - Access Structures. (n.d.). CCDC. Retrieved January 12, 2026, from [Link]

-

SAR of 9-Amino-1,2,3,4-tetrahydroacridine-Based Acetylcholinesterase Inhibitors: Synthesis, Enzyme Inhibitory Activity, QSAR, and Structure-Based CoMFA of Tacrine Analogues. (1998). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. Buy 9(2H)-Acridinone, 1,3,4,10-tetrahydro- (EVT-310469) | 13161-85-8 [evitachem.com]

- 2. 13161-85-8|1,3,4,10-Tetrahydroacridin-9(2H)-one|BLD Pharm [bldpharm.com]

- 3. jocpr.com [jocpr.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Secure Verification [cherry.chem.bg.ac.rs]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline derivatives as novel PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Versatility of Novel Tetrahydroacridinone Derivatives

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The tetrahydroacridinone (THA) core is a quintessential example of such a scaffold. Historically anchored by the clinical introduction of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first acetylcholinesterase inhibitor approved for Alzheimer's disease, the THA framework has since become a fertile ground for the development of novel therapeutic agents.[1] Its rigid, planar tricyclic system, combined with the flexibility for substitution, allows for the fine-tuning of its physicochemical properties and biological activities.

This guide provides a comprehensive technical overview of the burgeoning field of novel tetrahydroacridinone derivatives. We will move beyond a simple cataloging of activities to explore the causality behind their mechanisms of action, the rationale for specific experimental designs, and the critical structure-activity relationships that drive modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, evaluation, and therapeutic potential of this remarkable class of compounds. The biological activities are diverse, ranging from neuroprotective and antidiabetic to potent antimicrobial effects.[2][3][4]

Core Chemistry: The Synthesis of the Tetrahydroacridinone Scaffold

The synthetic accessibility of the tetrahydroacridinone core is a primary driver of its exploration in drug discovery. Efficient and versatile synthetic routes allow for the generation of large libraries of analogues for structure-activity relationship (SAR) studies. A common and effective approach involves a multi-step reaction, often beginning with a condensation reaction.[2]

The rationale for employing methods like Mannich or Friedländer-type condensations is their reliability and the commercial availability of a wide range of starting materials, enabling extensive chemical diversification. This control over the scaffold's substitution pattern is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Representative Synthetic Protocol: Multi-step Condensation

This protocol outlines a general, efficient method for synthesizing the 1,2,3,4-tetrahydroacridine-9-carboxylic acid core, which can then be further modified.[2]

Step 1: Hydrolysis of Isatin

-

Dissolve isatin (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

-

Heat the mixture under reflux for 1-2 hours until the isatin is fully hydrolyzed to isatoic acid. This is often visually confirmed by a change in color and dissolution.

-

Cool the reaction mixture to room temperature.

Step 2: Mannich-type Condensation with Cyclohexanone

-

To the cooled solution from Step 1, add cyclohexanone (1.2 eq).

-

Acidify the mixture slowly with concentrated hydrochloric acid until a pH of 3-4 is reached, promoting the in-situ condensation.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. A precipitate of 1,2,3,4-tetrahydroacridine-9-carboxylic acid will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum.

Step 3: Functionalization (Example: Amide Formation)

-

Suspend the carboxylic acid product (1.0 eq) from Step 2 in a suitable solvent such as dimethylformamide (DMF).

-

Add a coupling agent like HBTU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir for 15-20 minutes to activate the carboxylic acid.

-

Add the desired amine (e.g., N,N'-dimethylethylenediamine, 1.2 eq) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and purify by column chromatography.

Key Biological Activities and Therapeutic Targets

The planar acridine core allows for effective intercalation with biological macromolecules like DNA and enzymes, while the tetrahydro-benzenoid ring and its substituents provide the necessary three-dimensionality for specific receptor interactions.[2] This duality is the foundation of its diverse pharmacology.

Neurodegenerative Diseases: A Multi-Target Approach to Alzheimer's

The primary application of THA derivatives has been in the treatment of Alzheimer's disease (AD), a complex neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) plaque formation, and hyperphosphorylated tau protein tangles.[1][3]

Mechanism of Action:

-

Cholinesterase Inhibition: The foundational mechanism is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, these compounds increase its levels in the synaptic cleft, aiming to ameliorate the cognitive deficits associated with the loss of cholinergic neurons.[5] The THA core often binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE.[1]

-

Aβ Fibril Dissociation: Certain novel derivatives have demonstrated the ability to dissociate pre-formed Aβ fibrils, a crucial activity as Aβ plaques are a primary pathological hallmark of AD.[3]

-

GSK-3β Inhibition: Glycogen synthase kinase 3β (GSK-3β) is a key enzyme responsible for the hyperphosphorylation of tau proteins. Dual-target inhibitors that act on both AChE and GSK-3β represent a promising strategy to address multiple facets of AD pathology simultaneously.[1]

Experimental Workflow for Evaluation:

Caption: Workflow for evaluating THA derivatives for Alzheimer's disease.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Prepare a stock solution of the test THA derivative in DMSO.

-

In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound solution at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL human AChE enzyme.

-

Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

The rate of reaction is proportional to the increase in absorbance from the yellow-colored product, 5-thio-2-nitrobenzoate.

-

Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.

Data Summary: Cholinesterase Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| Tacrine (THA) | Rat Brain ChE | 57 ± 6 | [6] |

| Tacrine (THA) | Bovine Erythrocyte AChE | 50 ± 10 | [6] |

| Tacrine (THA) | Horse Serum BChE | 7.2 ± 1.4 | [6] |

| Hybrid 18a | Human AChE | 47 ± 2 | [1] |

| CHDA | Human AChE | <100 |[3] |

Antimicrobial Activity: A Novel Approach to Drug Resistance

The rise of multidrug-resistant (MDR) bacteria necessitates antibiotics with novel mechanisms of action. THA derivatives have recently been identified as a new class of antibiotics effective against MDR Gram-positive pathogens like MRSA.[4]

Mechanism of Action:

-

Type I Signal Peptidase (SPase I) Inhibition: SPase I is an essential bacterial enzyme responsible for cleaving signal peptides from pre-proteins during secretion. Its inhibition disrupts protein transport and is lethal to the bacteria, making it an excellent and underexploited antibiotic target.

-

Bacterial Membrane Disruption: In addition to enzyme inhibition, these compounds can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and rapid cell death. This dual mechanism may reduce the likelihood of resistance development.[4]

Caption: Dual mechanism of antimicrobial action of THA derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a twofold serial dilution of the THA derivative in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., MRSA) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary: Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| C09 | MRSA USA300 | 2 | [4] |

| C09 | Vancomycin-resistant E. faecalis | 4 |[4] |

Antidiabetic Potential: Targeting Glucose Metabolism

Recent studies have expanded the therapeutic profile of THA derivatives to include antidiabetic activity. This highlights the scaffold's versatility in interacting with metabolic enzymes and transporters.[2]

Mechanism of Action:

-

α-Amylase Inhibition: α-Amylase is a key enzyme in the digestive system that breaks down complex carbohydrates into simple sugars. Its inhibition slows glucose absorption, helping to manage postprandial hyperglycemia.

-

Glucose Diffusion Inhibition: Some derivatives have been shown to physically hinder the diffusion of glucose across a semi-permeable membrane in vitro, suggesting a potential role in modulating glucose uptake.[2]

-

Interaction with Diabetic Targets: Molecular docking studies suggest that these compounds can bind to key targets in glucose homeostasis, including DPP-IV, SGLT1, and GLUT2, indicating a potential multi-target effect on diabetes.[2][7]

Protocol: In Vitro α-Amylase Inhibition Assay

-

Prepare a starch solution (0.1% w/v) in a suitable buffer (e.g., sodium acetate, pH 4.8).

-

Prepare an α-amylase enzyme solution (e.g., 27.5 mg in 100 mL deionized water).

-

Mix the test THA derivative (100 µL) with the starch solution (100 µL) and allow it to react with the α-amylase solution (100 µL) for 30 minutes at 25°C.

-

Stop the reaction and measure the amount of liberated maltose using a colorimetric reagent, such as 3,5-dinitrosalicylic acid (DNSA), which reacts with reducing sugars.

-

Measure the absorbance at 540 nm. A lower absorbance indicates higher inhibition of enzyme activity.

-

Calculate the percentage of inhibition relative to a control and determine the IC50 value.[2]

Data Summary: Antidiabetic Activity

| Compound ID | Assay | Result | Reference |

|---|---|---|---|

| 4b | Glucose Diffusion Inhibition | 34.00% inhibition (at 100 mg/kg) | [2] |

| 5b | In Vivo Glucose Reduction (Diabetic Rats) | Lowered glucose to 180.5 ± 12.3 mg/dL | [2] |

| Gliclazide (Ref) | In Vivo Glucose Reduction (Diabetic Rats) | Lowered glucose to ~200 mg/dL |[2] |

Structure-Activity Relationship (SAR) Insights

Understanding how specific chemical modifications impact biological activity is the cornerstone of rational drug design. For THA derivatives, SAR studies have yielded critical insights.[8]

-

Substituents on the Acridine Core: Electron-withdrawing groups at positions 6 and 7 of the acridine nucleus can enhance AChE inhibitory activity. Conversely, bulky steric groups, particularly at position 7, are detrimental to activity.[8]

-

The 9-Amino Function: The group attached to the 9-amino position is a key modulator of activity. Linking other pharmacophores to this position has been a successful strategy for creating multi-target hybrids.[9]

-

Linker Type and Length: In hybrid molecules (e.g., THA-pyrimidone), the linker connecting the two pharmacophores is crucial. The inclusion of sulfur atoms in the linker has been shown to produce potent dual AChE/GSK-3β inhibitors.[1]

Caption: Core THA scaffold and key points for SAR modification.

Conclusion and Future Directions

The tetrahydroacridinone scaffold has unequivocally proven its value in medicinal chemistry, evolving from a single-target framework for Alzheimer's disease to a versatile platform for generating compounds with antimicrobial, antidiabetic, and antiproliferative properties.[2][4][10] The key to its success lies in its synthetic tractability and the rich structure-activity relationships that have been established.

Future research should focus on several promising avenues:

-

Multi-Target Drug Design: Expanding the library of dual- or multi-target agents for complex diseases like AD and cancer is a high-priority area.

-

Pharmacokinetic Optimization: While many derivatives show high in vitro potency, improving their in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is critical for clinical translation.

-

Exploration of New Therapeutic Areas: The demonstrated versatility of the scaffold warrants its evaluation against other therapeutic targets, including viral diseases, inflammatory conditions, and other metabolic disorders.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of novel tetrahydroacridinone derivatives.

References

- Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane. European Journal of Medicinal Chemistry.

- Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with comput

- Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry.

- A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies.

- Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with comput

- Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI.

- SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. PubMed.

- The Cholinergic Pharmacology of Tetrahydroaminoacridine in Vivo and in Vitro. PubMed.

-

Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. ScienceDirect. [Link]

- Structure-activity relationship of novel acridone derivatives as antiproliferative agents. Bioorganic & Medicinal Chemistry.

- In vitro and in vivo activities of three acridine thioethers against Leishmania donovani. Karger Publishers.

- Tacrine-Based Hybrids: Past, Present, and Future. PMC - PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Tetrahydroacridine Derivative with Potent Acetylcholinesterase Inhibitory Properties and Dissociative Capability against Aβ42 Fibrils Confirmed by In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and optimization of tetrahydroacridine derivatives as a novel class of antibiotics against multidrug-resistant Gram-positive pathogens by targeting type I signal peptidase and disrupting bacterial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cholinergic pharmacology of tetrahydroaminoacridine in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights | Semantic Scholar [semanticscholar.org]

- 8. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of novel acridone derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Tetrahydroacridinone-Based Acetylcholinesterase Inhibitors

Sources

- 1. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 6. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase complexed with N-9-(1',2',3',4'-tetrahydroacridinyl)-1,8-diaminooctane - Proteopedia, life in 3D [proteopedia.org]

- 8. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]

- 14. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1,3,4,10-Tetrahydro-9(2H)-Acridinone in Different Solvents

Introduction: The Critical Role of Physicochemical Profiling in Drug Development

1,3,4,10-Tetrahydro-9(2H)-acridinone and its derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential, notably as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and as antimalarial agents.[1] The journey of a candidate molecule from the laboratory to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.